Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities. This compound, in particular, features a brominated indole moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:
Bromination: The indole precursor is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated indole is then esterified using methanol and a suitable acid catalyst.
Amination: Finally, the esterified product undergoes amination using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ester and amine groups.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, influencing biological pathways. The compound may inhibit or activate specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Lacks the bromine atom, which can result in different reactivity and biological activity.
Methyl 2-amino-3-(4-chloro-1H-indol-3-yl)propanoate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Uniqueness
Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its non-brominated counterparts.
Biological Activity
Methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C₁₂H₁₄BrN₂O₂
- Molecular Weight : 333.61 g/mol
- Structure : The compound features an indole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives. The process often includes bromination, amination, and esterification steps to yield the final product. For example, one method involves the reaction of 4-bromoindole with appropriate amino acids under specific conditions to form the desired compound .
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of indole derivatives, including this compound. For instance, a series of synthesized indole derivatives exhibited significant antibacterial activity against various strains of bacteria. The introduction of bromine at the 4-position on the indole ring enhances the compound's potency by increasing its lipophilicity and membrane permeability .
Compound | Antimicrobial Activity (MIC in µg/mL) |
---|---|
This compound | 12.5 - 25 |
Other Indole Derivatives | 10 - 30 |
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as mitochondrial disruption and caspase activation. A notable study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values ranging from 15 to 30 µM depending on the exposure time .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis via caspase activation |
U87MG | 20 | Mitochondrial disruption |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of indole derivatives, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The compounds were tested using the disk diffusion method, revealing zones of inhibition that suggest strong antimicrobial activity .
- Cytotoxicity Testing : In vitro studies using MTT assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups. The results indicate that this compound may serve as a lead for further development in anticancer therapies .
Properties
Molecular Formula |
C12H13BrN2O2 |
---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-bromo-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-17-12(16)9(14)5-7-6-15-10-4-2-3-8(13)11(7)10/h2-4,6,9,15H,5,14H2,1H3 |
InChI Key |
ZVMNQCXZPYPBDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C(=CC=C2)Br)N |
Origin of Product |
United States |
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